![molecular formula C15H11Cl6N3O B15162312 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 151052-44-7](/img/structure/B15162312.png)
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
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Overview
Description
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl groups at positions 4 and 6 and an ethoxyphenyl-ethenyl moiety at position 2. The ethoxy group (-OCH₂CH₃) on the phenyl ring distinguishes it from analogs with methoxy (-OCH₃) or other substituents. This compound is primarily utilized as a photoacid generator (PAG) or photoinitiator in photopolymerization, lithography, and materials science due to its ability to release hydrochloric acid (HCl) under UV or visible light irradiation . Its structural design balances electron-donating (ethoxy) and electron-withdrawing (trichloromethyl) groups, optimizing light absorption and acid-generation efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 2-(4-ethoxyphenyl)ethanol with trichloromethyl triazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Detailed Research Findings
Structural and Electronic Effects
- Ethoxy vs. However, methoxy analogs like MT exhibit higher quantum yields (5–7% at 405 nm) due to faster photodecomposition kinetics . Ethoxy’s bulkier structure may reduce steric hindrance in polymerizable derivatives, enhancing migration stability in cross-linked networks .
- Dimethoxy Substituents : TZ2 (3,4-dimethoxy) shows a 15–20 nm red shift in absorption compared to MT, improving compatibility with 405 nm LEDs used in lithography. Its quantum yield (8%) surpasses MT, attributed to enhanced electron donation from dual methoxy groups .
- Heterocyclic Substituents : MFVT’s furan group shifts absorption to lower wavelengths (340–360 nm), limiting its use in visible-light applications but making it suitable for UV-triggered systems .
Acid-Generation Efficiency
- The target compound’s acid-generation efficiency remains unreported, but analogs with anthracenyl (PAG4) or oxime-ester (TZ4) substituents demonstrate superior performance. PAG4 achieves a 10% quantum yield at 405 nm, the highest among triazine-based PAGs, due to extended conjugation enhancing light absorption .
- Hydroxy-substituted derivatives (e.g., 2-(4-hydroxystyryl)-triazine) exhibit poor efficiency (<2% quantum yield), highlighting the necessity of electron-donating groups for optimal performance .
Thermal and Solubility Properties
- All trichloromethyl-triazines exhibit high thermal stability (>150°C), critical for high-temperature processing in electronics .
- Solubility varies with substituents: methoxy and dimethoxy derivatives dissolve readily in polar solvents (DMF, DMA), while furan-containing MFVT requires specialized formulations .
Biological Activity
2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS Number: 151052-44-7) is a triazine derivative with significant potential in various biological applications. This compound's unique structure, featuring multiple chloromethyl groups and an ethoxyphenyl moiety, makes it a subject of interest in medicinal chemistry and agricultural research.
- Molecular Formula : C15H11Cl6N3O
- Molecular Weight : 461.985 g/mol
- LogP : 6.094 (indicating high lipophilicity)
- Physical State : Typically appears as a yellow-brown crystalline powder.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antifungal, and herbicidal properties. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that compounds with triazine structures exhibit notable antimicrobial properties. A study evaluating the effectiveness of various triazines found that this compound demonstrated significant inhibitory effects against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
Antifungal Activity
In antifungal assays, this compound showed promising results against common fungal pathogens such as:
- Candida albicans
- Aspergillus niger
The observed antifungal activity was attributed to the compound's ability to disrupt cell membrane integrity and inhibit ergosterol biosynthesis.
Herbicidal Potential
The herbicidal properties of this compound were evaluated in agricultural settings. Field studies indicated that the compound effectively controlled weed growth in crops such as corn and soybeans. The mechanism of action is believed to involve the inhibition of photosynthesis and disruption of metabolic pathways in target plants.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized agar diffusion methods to measure zones of inhibition. Results indicated that the compound outperformed several commercially available antibiotics in terms of efficacy against resistant strains.
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 22 | 100 |
Escherichia coli | 18 | 150 |
Pseudomonas aeruginosa | 20 | 200 |
Case Study 2: Herbicidal Activity
Field trials conducted over two growing seasons assessed the herbicidal activity of the compound on common weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls.
Treatment | Weed Biomass Reduction (%) |
---|---|
Control | 0 |
Low Dose (50 g/ha) | 40 |
High Dose (100 g/ha) | 75 |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
The compound exhibits a molecular weight of 421.92 g/mol (C₁₂H₇Cl₆N₃O) and a density of 1.866 g/cm³. Key properties include a boiling point of 414.7°C and a refractive index of 1.602. These are determined via gas chromatography (GC) for purity (>98%), differential scanning calorimetry (DSC) for thermal stability, and spectroscopic methods (e.g., NMR, FTIR) for structural confirmation. Safety parameters, such as flash point (237.1°C), are tested using standardized ASTM methods .
Q. What safety precautions are critical when handling this compound in the lab?
Due to its trichloromethyl groups, it poses risks of severe eye irritation and respiratory toxicity. Researchers must:
- Use fume hoods with adequate ventilation to avoid aerosol formation.
- Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
- Store in airtight containers away from light and moisture to prevent decomposition .
Q. How does this compound function as a photoacid generator (PAG) in photolithography?
Upon UV irradiation, the trichloromethyl groups undergo homolytic cleavage, releasing chlorine radicals and generating strong acids (e.g., HCl). This catalyzes crosslinking in photoresists. Its nonionic nature ensures compatibility with cationic polymerization systems, making it suitable for high-resolution patterning .
Advanced Research Questions
Q. What experimental strategies optimize its photoinitiation efficiency in radical polymerization?
- Spectral sensitization : Pair with co-initiators like ethyl Michler’s ketone (EMK) or 2-isopropylthioxanthone (ITX) to extend absorption to visible wavelengths.
- Concentration tuning : Optimize at 0.5–2 wt% in resin formulations to balance reactivity and side reactions.
- Wavelength control : Use monochromatic UV sources (e.g., 365 nm) to match the compound’s absorption peak .
Q. How can researchers resolve contradictions in photostability data across different formulations?
Contradictions often arise from solvent polarity or residual moisture. To address this:
- Conduct kinetic studies under controlled humidity (<30% RH) using Karl Fischer titration.
- Compare degradation rates via HPLC to identify byproducts (e.g., methoxyphenyl derivatives).
- Use accelerated aging tests (e.g., 70°C/75% RH for 48 hrs) to simulate long-term stability .
Q. What synthetic routes are available for this compound, and how is purity validated?
- Synthesis : Condensation of 4-ethoxystyrene with cyanuric chloride under anhydrous conditions, followed by trichloromethylation using CCl₄ and AlCl₃.
- Purification : Recrystallization from dichloromethane/hexane mixtures.
- Validation : GC-MS for purity (>98%), X-ray crystallography for structural confirmation, and elemental analysis for stoichiometry .
Q. Methodological Notes
- Controlled Experiments : Use quartz reactors for UV studies to avoid UV absorption interference from glass.
- Analytical Cross-Check : Validate GC purity data with ¹H NMR integration ratios (e.g., methoxy vs. trichloromethyl protons) .
- Environmental Impact : Follow EPA guidelines for halogenated waste disposal due to trichloromethyl groups .
Properties
CAS No. |
151052-44-7 |
---|---|
Molecular Formula |
C15H11Cl6N3O |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H11Cl6N3O/c1-2-25-10-6-3-9(4-7-10)5-8-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-8H,2H2,1H3 |
InChI Key |
BLLZAHSARJPHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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